![molecular formula C18H16N2 B2365659 3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline CAS No. 1368009-00-0](/img/structure/B2365659.png)
3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline” is a type of 3,4-dihydroisoquinolin derivative . These compounds are found in many natural products and synthetic molecules, and they exhibit a diverse range of biological activities . They are considered a privileged scaffold in medicinal chemistry .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a similar compound, often involves cyclization of carbamate, urea, thiourea, isocyanate, and reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, and transition metal catalyzed by C-H activation aryl amide are also used .
Molecular Structure Analysis
The molecular structure of “3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline” is characterized by IR, 1H-NMR, 13C-NMR, and mass spectral data .
Chemical Reactions Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one involves various strategies, including the intramolecular cyclization of carbamate, urea, thiourea, isocyanate, azidoamide, carbonylation, carbomylation, carbonyl insertion, metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives .
Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline: derivatives have been investigated for their potential as antileishmanial agents. Specifically, a series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated against visceral leishmaniasis (VL). Among these compounds, compound 5m demonstrated promising in vitro antileishmanial activity, with an anti-amastigote IC50 of 8.36 μM. In vivo studies showed significant inhibition of parasite burden in liver and spleen of infected mice .
Heterocycle-Fused Quinolinone Scaffolds
The synthesis of 3-(1-Ethylpiperidin-2-yl)quinolin-2(1H)-one derivatives has been explored due to their importance in drug discovery. These heterocycle-fused quinolinones serve as valuable scaffolds for developing novel therapeutic agents. Challenges remain in achieving efficient synthetic processes for such compounds .
Antibacterial Properties
Researchers have investigated 2-(1H-Indol-3-yl)quinazolin-4(3H)-one analogues for their antibacterial activity against both Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). The straightforward synthesis of these compounds and their structural-functional relationships have been studied .
Biological and Pharmacological Activities
The core structure of 3,4-dihydroisoquinolinone compounds, to which our target compound belongs, is associated with various biological and pharmacological properties. These include anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities .
Wirkmechanismus
Target of Action
Similar compounds such as 2,3-dihydro-1h-pyrrolo[3,4-b]quinolin-1-one derivatives have been evaluated for antileishmanial efficacy . Another compound, DIMN, is an androgen receptor (AR) antagonist . These targets play crucial roles in their respective biological systems.
Mode of Action
For instance, DIMN suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Biochemical Pathways
For example, 3,4-dihydroisoquinolin-1 derivatives have shown antioomycete activity against Pythium recalcitrans .
Pharmacokinetics
A similar compound, 5m, has shown stability in both simulated gastric fluid and simulated intestinal fluid, indicating good bioavailability .
Result of Action
For instance, compound 5m exhibited potential in vitro antileishmanial activity and demonstrated inhibition in liver and spleen parasite burden in infected Balb/c mice .
Action Environment
The stability of similar compounds in simulated gastric and intestinal fluids suggests that they may be influenced by the physiological environment .
Eigenschaften
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2/c1-2-7-16-13-20(10-9-14(16)5-1)17-11-15-6-3-4-8-18(15)19-12-17/h1-8,11-12H,9-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROIWOCCDQCIPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=CC4=CC=CC=C4N=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dihydro-1H-isoquinolin-2-yl)quinoline |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.